Dibenzo(a,g)quinolizinium, 5,6-dihydro-3,10-dihydroxy-2,9-dimethoxy-,chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dehydrodiscretamine (chloride) typically involves the extraction of bioactive isoquinoline alkaloids from plants such as Fissistigma polyanthum and Nandina domestica . The synthetic route includes several steps of chemical reactions, including condensation and cyclization reactions, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for dehydrodiscretamine (chloride) are not extensively documented. the process generally involves large-scale extraction and purification techniques, followed by chemical synthesis under stringent quality control measures to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Dehydrodiscretamine (chloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Dehydrodiscretamine (chloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its effects on biological systems, particularly its role as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating Alzheimer’s disease due to its dual inhibition of AChE and BChE
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Dehydrodiscretamine (chloride) exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase, enzymes responsible for the breakdown of acetylcholine . By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease. The molecular targets include the active sites of AChE and BChE, and the pathways involved are related to cholinergic signaling.
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another AChE inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A dual inhibitor of AChE and BChE, similar to dehydrodiscretamine (chloride).
Galantamine: An AChE inhibitor with additional nicotinic receptor modulating properties.
Uniqueness
Dehydrodiscretamine (chloride) is unique due to its dual inhibition of both AChE and BChE, combined with its antioxidant properties . This makes it a promising candidate for research and potential therapeutic applications in neurodegenerative diseases.
Properties
CAS No. |
78134-82-4 |
---|---|
Molecular Formula |
C19H18ClNO4 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
2,9-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3,10-diol;chloride |
InChI |
InChI=1S/C19H17NO4.ClH/c1-23-18-9-13-12(8-17(18)22)5-6-20-10-14-11(7-15(13)20)3-4-16(21)19(14)24-2;/h3-4,7-10,21H,5-6H2,1-2H3;1H |
InChI Key |
KOUIRDSDSOKPLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CC[N+]3=C(C2=C1)C=C4C=CC(=C(C4=C3)OC)O)O.[Cl-] |
Origin of Product |
United States |
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